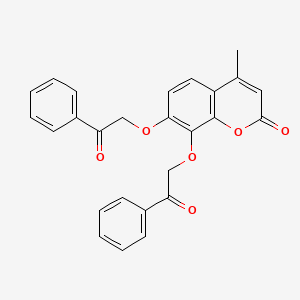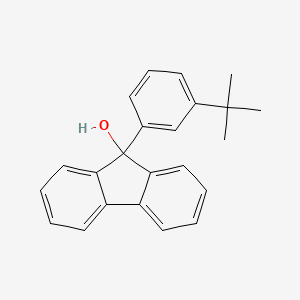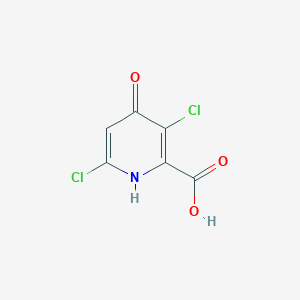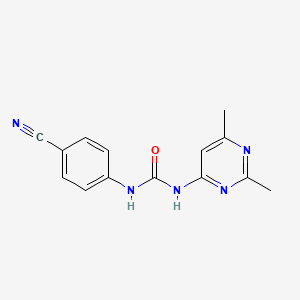![molecular formula C13H16O2SSi B12579376 Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester CAS No. 638199-60-7](/img/structure/B12579376.png)
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester is an organosilicon compound that features a benzoic acid core with a trimethylsilyl-ethynyl group attached to the para position and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and trimethylsilylacetylene.
Reaction Conditions: A common method involves the use of a Friedel-Crafts acylation reaction, where benzoic acid is reacted with trimethylsilylacetylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The resulting product is then esterified using methanol and a suitable acid catalyst to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism by which benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical pathways. The ester functional group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets or participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-: Similar structure but without the methyl ester group.
Benzoic acid, 4-methyl-, methyl ester: Lacks the trimethylsilyl-ethynyl group.
4-[2-(Trimethylsilyl)ethynyl]benzoates: Similar compounds with variations in the ester linkage and substituents.
Uniqueness
Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl ester functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
638199-60-7 |
|---|---|
Molekularformel |
C13H16O2SSi |
Molekulargewicht |
264.42 g/mol |
IUPAC-Name |
methyl 4-(2-trimethylsilylethynylsulfanyl)benzoate |
InChI |
InChI=1S/C13H16O2SSi/c1-15-13(14)11-5-7-12(8-6-11)16-9-10-17(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
XFLCIGKFQYYCND-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)SC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)

![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
